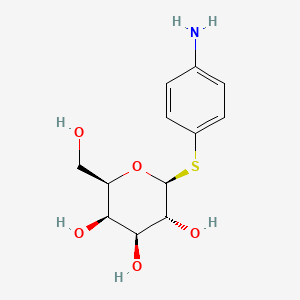

4-Aminophenyl b-D-thiogalactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Aminophenyl b-D-Thiogalactopyranoside is a research chemical used in the synthetic preparation of calcium phosphate nanoparticles as novel non-viral vectors for targeted gene delivery . It is also used as a resin during the purification of LacZ fusion protein for determination of protein concentration using affinity chromatography .

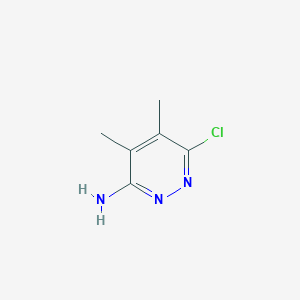

Molecular Structure Analysis

The molecular formula of 4-Aminophenyl b-D-Thiogalactopyranoside is C12H17NO5S . The molecular weight is 287.33 .Physical And Chemical Properties Analysis

4-Aminophenyl b-D-Thiogalactopyranoside appears as a powder and is solid in its physical state . It should be stored at 4°C .Aplicaciones Científicas De Investigación

Proteomics Research

4-Aminophenyl b-D-thiogalactopyranoside: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. This compound is a specialty product used for probing protein interactions and enzyme activity within this field .

Affinity Chromatography

This compound is used as an affinity matrix in the form of 4-Aminophenyl-β-D-thiogalactopyranoside-Agarose 4B . It’s particularly effective for the purification of LacZ fusion proteins , which are commonly used in molecular biology for studying gene expression .

Enzyme Substrate

As a substrate for the enzyme β-galactosidase , 4-Aminophenyl b-D-thiogalactopyranoside is used in enzymatic assays to measure enzyme activity. This application is crucial for understanding enzyme kinetics and for screening potential enzyme inhibitors .

Mecanismo De Acción

Target of Action

The primary target of 4-Aminophenyl β-D-thiogalactopyranoside is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides.

Mode of Action

4-Aminophenyl β-D-thiogalactopyranoside acts as a substrate for β-galactosidase . The enzyme cleaves the glycosidic bond of the compound, leading to the release of 4-aminophenol and D-thiogalactopyranose.

Result of Action

The action of 4-Aminophenyl β-D-thiogalactopyranoside results in the production of 4-aminophenol and D-thiogalactopyranose . These products can then be further metabolized or utilized by the cell.

Propiedades

IUPAC Name |

(2S,3R,4S,5R,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNVFDDRUPMRPU-IIRVCBMXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428574 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29558-05-2 |

Source

|

| Record name | 4-Aminophenyl 1-thio-beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B1277693.png)

![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)